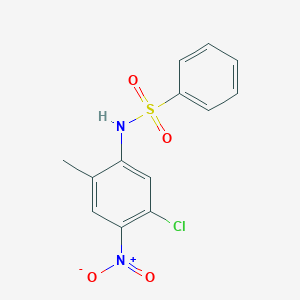
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves chemical reactions that result in the formation of the target compound. For example, a novel route for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed, which shows chemoselective and functional group compatibility, employing metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide (Yu et al., 2022).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be determined through methods like X-ray crystallography. The molecular docking and crystal structure analyses provide insights into the compound's spatial arrangement and potential interactions with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, their synthesis often involves interactions with chlorosulfonic acid, showcasing their reactivity and the potential for creating diverse chemical structures with specific functional groups (Rublova et al., 2017).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
A series of novel benzensulfonamides, including compounds structurally related to N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promise in vitro, indicating their potential as leads for the development of new antimicrobial agents (Zareef et al., 2007).
Carbonic Anhydrase Inhibition
Research into chlorinated pyrrolidinone-bearing benzenesulfonamides has demonstrated their efficacy as inhibitors of human carbonic anhydrases, enzymes involved in various physiological and pathological processes. These inhibitors have shown high affinity and selectivity, particularly against cancer-related isoforms, highlighting their potential in cancer therapy (Balandis et al., 2020).
Antitumor Activity
Novel sulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity. Certain compounds exhibited significant activity against various cancer cell lines, suggesting their utility in cancer treatment. The structure-activity relationships of these compounds provide insights into their mechanism of action and potential therapeutic applications (Sławiński & Brzozowski, 2006).
QSAR and Molecular Modeling Studies
Quantitative structure-activity relationship (QSAR) studies and molecular modeling have been applied to N-acylbenzenesulfonamides to understand their anticancer activity better. These studies help identify the molecular features responsible for their activity, guiding the design of more effective anticancer agents (Żołnowska et al., 2015).
Enhanced Peroxidase Activity
A microwave-assisted synthetic approach has developed N-(2-nitrophenyl)benzenesulfonamides, showing enhanced peroxidase activity in response to excess cadmium. This property is significant for developing strategies to mitigate heavy metal stress in biological systems (Huang et al., 2019).
Propriétés
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-7-13(16(17)18)11(14)8-12(9)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWHGYXVBWBFEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide | |
CAS RN |
118233-09-3 |
Source


|
| Record name | N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

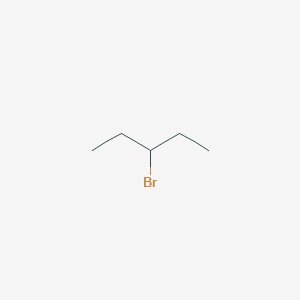
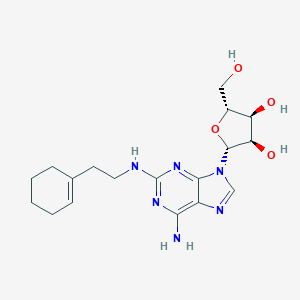
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)
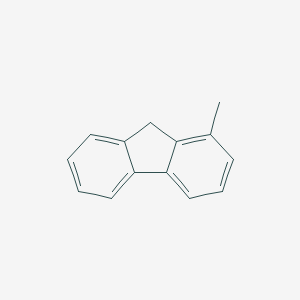
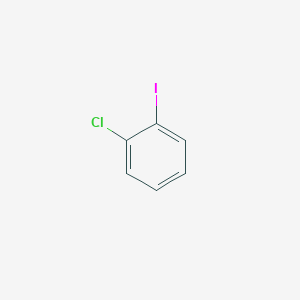
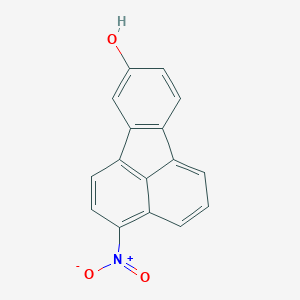
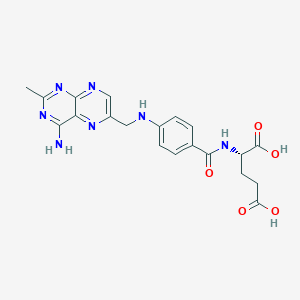
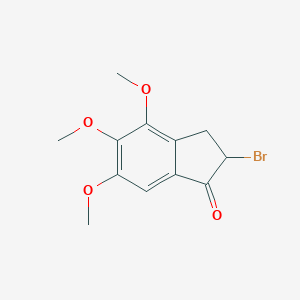

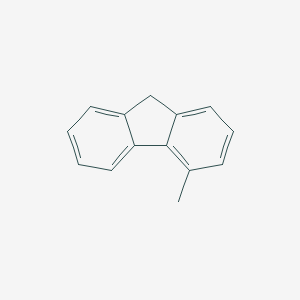


![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)
